REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:16][O:15][CH2:14][CH:13]2[CH2:12][S:11][C:10]([NH2:17])=[N:9]3)=[CH:4][C:3]=1[C:18]1[CH:19]=[N:20][CH:21]=[N:22][CH:23]=1.F[C:25]1C=CC(C2C=NC=NC=2)=CC=1C12COCC1CSC(N)=N2>>[CH3:25][N:20]([CH3:21])[CH2:19][CH3:18].[F:1][C:2]1[CH:7]=[CH:6][C:5]([C@:8]23[CH2:16][O:15][CH2:14][C@H:13]2[CH2:12][S:11][C:10]([NH2:17])=[N:9]3)=[CH:4][C:3]=1[C:18]1[CH:19]=[N:20][CH:21]=[N:22][CH:23]=1
|
Name
|
racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C12N=C(SCC1COC2)N)C=2C=NC=NC2
|
Name
|
racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
|
Quantity
|
0.231 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C=1C=NC=NC1)C12N=C(SCC1COC2)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are separated
|
Type
|
WASH
|
Details
|
eluting with 3/2 EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.2% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)[C@@]12N=C(SC[C@@H]1COC2)N)C=2C=NC=NC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.032 g | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:16][O:15][CH2:14][CH:13]2[CH2:12][S:11][C:10]([NH2:17])=[N:9]3)=[CH:4][C:3]=1[C:18]1[CH:19]=[N:20][CH:21]=[N:22][CH:23]=1.F[C:25]1C=CC(C2C=NC=NC=2)=CC=1C12COCC1CSC(N)=N2>>[CH3:25][N:20]([CH3:21])[CH2:19][CH3:18].[F:1][C:2]1[CH:7]=[CH:6][C:5]([C@:8]23[CH2:16][O:15][CH2:14][C@H:13]2[CH2:12][S:11][C:10]([NH2:17])=[N:9]3)=[CH:4][C:3]=1[C:18]1[CH:19]=[N:20][CH:21]=[N:22][CH:23]=1
|
Name
|
racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C12N=C(SCC1COC2)N)C=2C=NC=NC2
|
Name
|
racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
|
Quantity
|
0.231 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C=1C=NC=NC1)C12N=C(SCC1COC2)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are separated
|
Type
|
WASH
|
Details
|
eluting with 3/2 EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.2% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)[C@@]12N=C(SC[C@@H]1COC2)N)C=2C=NC=NC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.032 g | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |